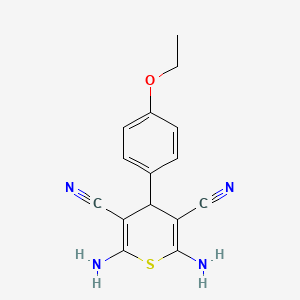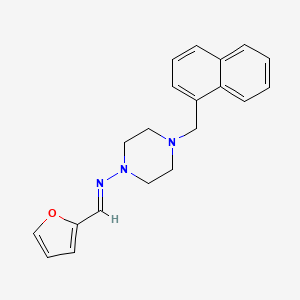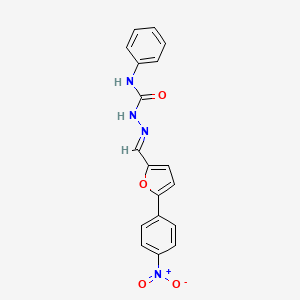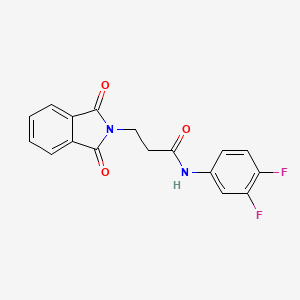
N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide, also known as LCBT, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. LCBT belongs to the class of hydrazones and is a derivative of benzohydrazide.
Mécanisme D'action
The mechanism of action of N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in the development and progression of diseases. N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase. In addition, N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to have antioxidant properties by scavenging free radicals. It has also been shown to have antiplatelet and anticoagulant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide in lab experiments include its synthetic availability, low cost, and potential therapeutic applications. However, there are also limitations to using N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide in lab experiments. One limitation is its low solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Another direction is to investigate its mechanism of action and potential side effects. In addition, further studies are needed to optimize its synthesis method and improve its solubility in water.
Conclusion:
In conclusion, N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method involves the reaction between 3-bromobenzaldehyde and 3,4,5-trimethoxybenzohydrazide in the presence of a suitable catalyst. N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to inhibit various cellular pathways involved in disease development and has several biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide involves the reaction between 3-bromobenzaldehyde and 3,4,5-trimethoxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been the subject of scientific research due to its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to have hypoglycemic effects in animal models of diabetes.
Propriétés
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(21)20-19-10-11-5-4-6-13(18)7-11/h4-10H,1-3H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAYVFJCUBQKGN-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)
![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5524390.png)



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)

![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)
![4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5524454.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)